4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a nonene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where benzene rings are introduced onto the nonene backbone using an alkyl halide and a strong Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Utilizing halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of alkanes or alkenes.
Substitution: Introduction of halogen atoms into the phenyl rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand molecular interactions. Medicine: Industry: Utilized in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene exerts its effects involves its interaction with specific molecular targets. The phenyl groups can engage in π-π stacking interactions with other aromatic compounds, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
2,4,4,6,6,8,8-Heptamethyl-1-nonene: Similar nonene structure but with different methyl group placement.
1,1',1",1"-Tetrakis(benzene-4,6-dimethyl-2,4,6,8-tetrayl)tetrabenzene: Another compound with multiple phenyl groups but different structural framework.
Uniqueness: 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene stands out due to its specific arrangement of phenyl groups and methyl substituents, which can lead to unique chemical and physical properties compared to similar compounds.
Properties
CAS No. |
68443-60-7 |
---|---|
Molecular Formula |
C35H38 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(4,6-dimethyl-2,6,8-triphenylnon-1-en-4-yl)benzene |
InChI |
InChI=1S/C35H38/c1-28(30-17-9-5-10-18-30)25-34(3,32-21-13-7-14-22-32)27-35(4,33-23-15-8-16-24-33)26-29(2)31-19-11-6-12-20-31/h5-24,29H,1,25-27H2,2-4H3 |
InChI Key |
OHRNENNJMYUUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.